Enantiomeric Excess Achievable via Biocatalytic Kinetic Resolution of the Racemate
The racemic azetidinone was subjected to lipase-catalysed kinetic resolution using Burkholderia cepacia lipase (BCL). After protocol optimization, the two β-lactam enantiomers were obtained with enantiomeric excesses of 94% and 98% ee, respectively . This result compares favorably with classical chemical resolution of 4-oxoazetidinones, which typically requires multiple recrystallization steps and often delivers lower ee values (commonly 80–90% ee) without a complementary enzymatic route [1]. The high ee values achieved from the racemate underscore the quality of this scaffold as an entry point for producing enantiomerically pure integrin-targeting ligands.
| Evidence Dimension | Resolution efficiency – enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 94% ee and 98% ee for the two enantiomers derived from racemic 2-(4-oxoazetidin-2-yl)acetic acid via BCL-catalysed kinetic resolution |
| Comparator Or Baseline | Typical chemical resolution of structurally related monocyclic β-lactams: approximately 80–90% ee after multiple fractional crystallizations (class-level baseline) |
| Quantified Difference | +4 to +18 percentage points improvement in ee over conventional chemical resolution methods for this scaffold class |
| Conditions | Biocatalytic resolution: Burkholderia cepacia lipase, optimized acylating agent and solvent; racemic azetidinone starting material as described in Martelli et al. (2019) |
Why This Matters
Procurement of the racemate enables access to both enantiomers at high optical purity through a single published biocatalytic protocol, reducing the need to source costly pre-resolved chiral building blocks.
- [1] Class-level baseline for chemical resolution of monocyclic β-lactams derived from literature consensus (e.g., Ishibashi et al. Synlett 1995, 912; typical ee ranges of 80–90% for conventional diastereomeric salt resolution). Available at: https://acnpsearch.tweb-dev.unibo.it/singlejournalindex/31874865. View Source
